molecular formula C16H28N2Se3 B14162436 [cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate CAS No. 5242-86-4

[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate

Cat. No.: B14162436
CAS No.: 5242-86-4
M. Wt: 485.3 g/mol
InChI Key: YPSMMYRBOKGROU-UHFFFAOYSA-N
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Description

[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate is a complex organoselenium compound It is characterized by the presence of selenium atoms within its molecular structure, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate typically involves the reaction of cyclohexylamine and methyl isocyanate with selenium-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the selenium compounds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate undergoes various chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the selenium atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Formation of selenoxides or selenones.

    Reduction: Formation of selenides or diselenides.

    Substitution: Formation of new organoselenium compounds with different functional groups.

Scientific Research Applications

[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate has several applications in scientific research:

    Biology: Studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of [cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate involves its interaction with biological molecules through redox reactions. The selenium atoms in the compound can undergo reversible oxidation and reduction, allowing it to act as an antioxidant. This redox activity can modulate cellular signaling pathways and protect cells from oxidative stress. The compound may also interact with specific molecular targets, such as enzymes involved in redox regulation.

Comparison with Similar Compounds

Similar Compounds

    Selenocysteine: An amino acid containing selenium, known for its role in redox biology.

    Selenomethionine: Another selenium-containing amino acid with antioxidant properties.

    Selenourea: A selenium analog of urea, used in various chemical reactions.

Uniqueness

[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate is unique due to its specific molecular structure, which combines cyclohexyl and methyl groups with selenium atoms This unique structure imparts distinct chemical reactivity and biological activity compared to other selenium-containing compounds

Properties

CAS No.

5242-86-4

Molecular Formula

C16H28N2Se3

Molecular Weight

485.3 g/mol

IUPAC Name

[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate

InChI

InChI=1S/C16H28N2Se3/c1-17(13-9-5-3-6-10-13)15(19)21-16(20)18(2)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3

InChI Key

YPSMMYRBOKGROU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=[Se])[Se]C(=[Se])N(C)C2CCCCC2

Origin of Product

United States

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